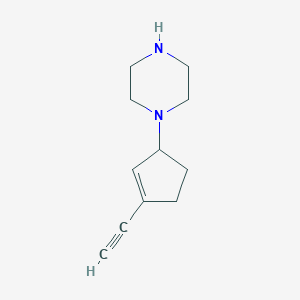
3-(Benzyloxy)-2-methylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-methylpropane-1-sulfonamide is an organic compound characterized by the presence of a benzyloxy group, a methyl group, and a sulfonamide group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylpropane-1-sulfonamide typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same basic synthetic steps but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize product purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-methylpropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-methylpropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methyl group.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Contains a benzyloxy group and a triazole ring.
Benzyloxy-pyridin-2-amine: Contains a benzyloxy group and a pyridine ring.
Uniqueness
3-(Benzyloxy)-2-methylpropane-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group is particularly significant, as it is known to enhance the compound’s ability to interact with biological targets.
Propiedades
Fórmula molecular |
C11H17NO3S |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
2-methyl-3-phenylmethoxypropane-1-sulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-10(9-16(12,13)14)7-15-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,12,13,14) |
Clave InChI |
CGGJSDDFOFGGEL-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1=CC=CC=C1)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


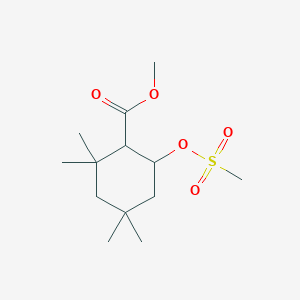
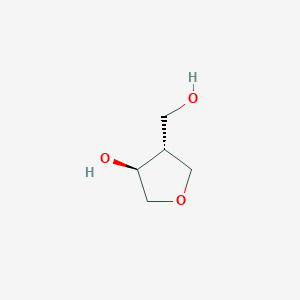
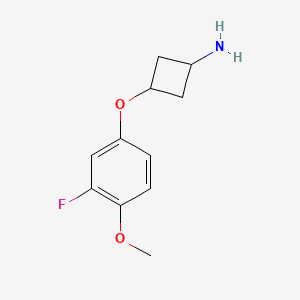
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)

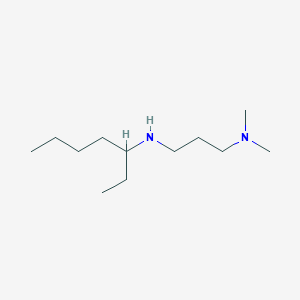
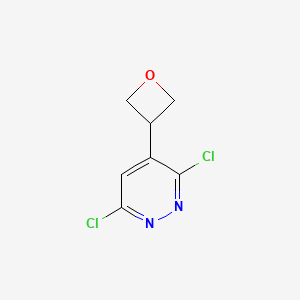
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
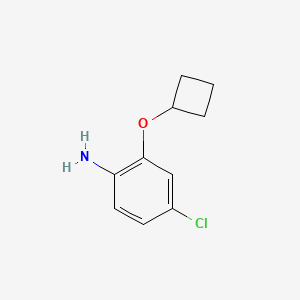
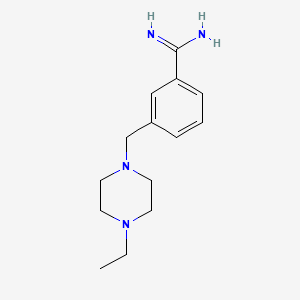
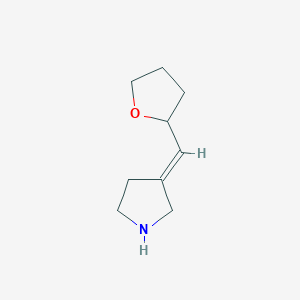
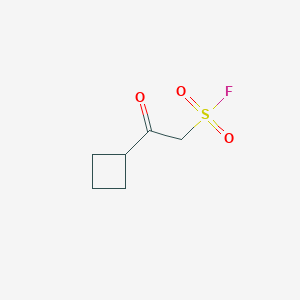
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
